![molecular formula C18H18N2O3 B2689582 2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid CAS No. 3626-95-7](/img/structure/B2689582.png)

2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a useful reagent for labeling proteins or peptides through their amino-groups by forming stable peptide bonds . The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles for fluorescent studies of proteins .

Molecular Structure Analysis

The molecular formula of the compound is C19H18N4O4 . The IUPAC name is 2,5-dioxopyrrolidin-1-yl 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}benzoate .Chemical Reactions Analysis

The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles for fluorescent studies of proteins . Its fluorescent properties make it an ideal long wavelength quencher and it has been utilized as an acceptor chromophore in FRET studies .Physical And Chemical Properties Analysis

The compound is soluble in DMSO . It is moisture sensitive and incompatible with oxidizing agents and heat .Scientific Research Applications

Synthesis and Derivative Formation

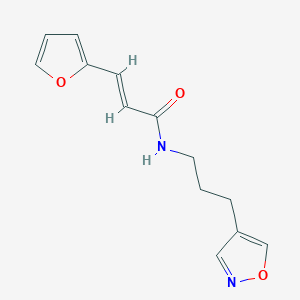

Synthesis of Heterocyclic Derivatives

Used in the synthesis of bis-heterocyclic amine and carboxamide derivatives, with discussions on mechanisms for new compound formation (Abdelrazek et al., 2012).

Formation of Novel Chalcone Linked Imidazolones

Synthesized for potential antimicrobial and antioxidant agents, showing biological activity (Sadula et al., 2014).

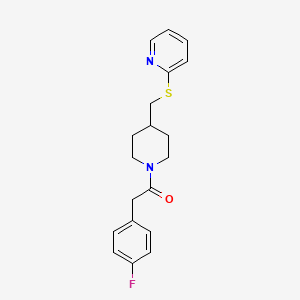

Modification of Polymers

Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Modified using a variety of amine compounds for improved swelling properties and thermal stability, indicating use in medical applications (Aly & El-Mohdy, 2015).

Polymer Functionalization

Demonstrated use in the functional modification of poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and antibacterial properties (Aly & El-Mohdy, 2015).

Optical and Thermal Properties

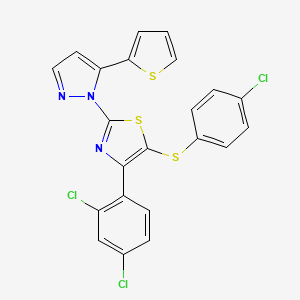

Non-Linear Optical Material

Investigated for its potential use as a non-linear optical material due to its first hyperpolarizability (Singh et al., 2014).

Single Crystal Growth for Opto-Electronic Applications

Studied for large single crystal growth, showing potential for opto-electronic applications due to thermal stability and quantum yield properties (Gupta & Singh, 2015).

Polymerization and Material Synthesis

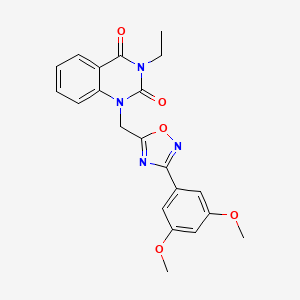

Polymerizable Monomer Synthesis

Prepared as a polymerizable monomer, with studies on the yield optimization under different reaction conditions (Chen Ping, 2012).

Preparation of Fluorescent Polystyrene

Used for the preparation of fluorescent polystyrene, demonstrating strong green-light emission and responsiveness to metal cations (Zhou et al., 2014).

Mechanism of Action

Future Directions

properties

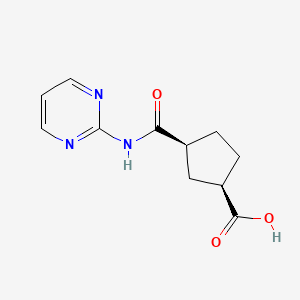

IUPAC Name |

(E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20(2)15-10-8-13(9-11-15)12-16(18(22)23)19-17(21)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21)(H,22,23)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIVCRKLRBKES-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689505.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2689511.png)

![Sodium;2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2689512.png)

![(4-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2689516.png)

![5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2689520.png)

![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid](/img/structure/B2689521.png)